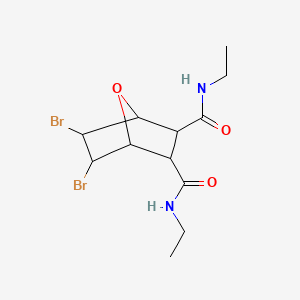
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxamide, 5,6-dibromo-N,N'-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxamide, 5,6-dibromo-N,N’-diethyl- is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of two bromine atoms and two diethylamide groups attached to a 7-oxabicyclo(2.2.1)heptane core. The compound’s structure imparts distinct chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxamide, 5,6-dibromo-N,N’-diethyl- typically involves multiple steps. The starting material is often a 7-oxabicyclo(2.2.1)heptane derivative, which undergoes bromination to introduce the bromine atoms at the 5 and 6 positions. This is followed by the introduction of diethylamide groups through amidation reactions. The reaction conditions usually involve the use of brominating agents such as N-bromosuccinimide (NBS) and amide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxamide, 5,6-dibromo-N,N’-diethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atoms or reduce other functional groups.
Substitution: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce dehalogenated derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxamide, 5,6-dibromo-N,N’-diethyl- has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein-ligand binding.
Medicine: The compound’s potential pharmacological properties are explored for developing new drugs, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced composites.
Mechanism of Action
The mechanism by which 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxamide, 5,6-dibromo-N,N’-diethyl- exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine atoms and diethylamide groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid: This compound shares the same bicyclic core but lacks the bromine atoms and diethylamide groups.
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride: Similar structure but with an anhydride functional group instead of amides.
7-Oxabicyclo(2.2.1)heptane: The simplest form of the bicyclic structure without any additional functional groups.
Uniqueness
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxamide, 5,6-dibromo-N,N’-diethyl- is unique due to the presence of both bromine atoms and diethylamide groups. These functional groups impart distinct chemical properties, such as increased reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
73816-36-1 |
|---|---|
Molecular Formula |
C12H18Br2N2O3 |
Molecular Weight |
398.09 g/mol |
IUPAC Name |
5,6-dibromo-2-N,3-N-diethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamide |
InChI |
InChI=1S/C12H18Br2N2O3/c1-3-15-11(17)5-6(12(18)16-4-2)10-8(14)7(13)9(5)19-10/h5-10H,3-4H2,1-2H3,(H,15,17)(H,16,18) |
InChI Key |
LRGGPRMVOVHODP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1C(C2C(C(C1O2)Br)Br)C(=O)NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















